Home > Products > Screening Compounds P101337 > 1-(4-fluorophenyl)cyclopentanecarboxamide
1-(4-fluorophenyl)cyclopentanecarboxamide -

1-(4-fluorophenyl)cyclopentanecarboxamide

Catalog Number: EVT-5038639
CAS Number:
Molecular Formula: C12H14FNO
Molecular Weight: 207.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: This compound is a pyrazoline-thiazole derivative synthesized and structurally characterized using single-crystal X-ray diffraction. [] The study focuses on its isostructural relationship with 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. []
  • Relevance: While not directly analogous to 1-(4-fluorophenyl)cyclopentanecarboxamide, this compound shares the presence of a 4-fluorophenyl moiety. [] The research highlights the significance of this group in influencing crystal packing and molecular conformation, potentially offering insights into the structural behavior of 1-(4-fluorophenyl)cyclopentanecarboxamide. []

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: This compound, another pyrazoline-thiazole derivative, is structurally characterized and found to be isostructural with 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. [] Both compounds display similar conformations in their crystal structures, indicating a potential for shared physicochemical properties. []
  • Relevance: This compound bears a stronger structural resemblance to 1-(4-fluorophenyl)cyclopentanecarboxamide due to the presence of two 4-fluorophenyl moieties. [] The study's focus on the conformational impact of these groups within the molecule's structure may offer valuable parallels for understanding the structural characteristics of 1-(4-fluorophenyl)cyclopentanecarboxamide. []

(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

  • Compound Description: This compound is a fluorinated chalcone synthesized and characterized for its potential as a nonlinear optical material. [] The research examines its structural properties and compares its theoretical nonlinear optical properties with existing experimental data. []
  • Relevance: This compound shares the 4-fluorophenyl substituent with 1-(4-fluorophenyl)cyclopentanecarboxamide. [] Although the core structures differ, the shared substituent suggests a potential for analogous electronic properties and intermolecular interactions, which are crucial aspects of drug design and activity. []

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

  • Relevance: This compound, like 1-(4-fluorophenyl)cyclopentanecarboxamide, incorporates a 4-fluorophenyl group within its structure. [] While the overall structures and target pathways differ, the presence of this shared group emphasizes the significance of the 4-fluorophenyl moiety in medicinal chemistry and its potential impact on pharmacological activity. []

(E)-1-(4-chlorophenyl)-2-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]diazene

  • Compound Description: This compound is a diazene derivative characterized by single-crystal X-ray diffraction and Hirshfeld surface analysis to understand its crystal packing and intermolecular interactions. []
  • Relevance: This compound shares the 4-fluorophenyl group with 1-(4-fluorophenyl)cyclopentanecarboxamide, highlighting the prevalence of this substituent in various chemical scaffolds. [] The research emphasizes the role of this group in influencing molecular conformation and crystal packing through C-H⋯Cl hydrogen bonds and π–π stacking interactions, potentially providing valuable information for understanding the solid-state properties of 1-(4-fluorophenyl)cyclopentanecarboxamide. []

4-Fluorobutyrfentanyl (1-((4-fluorophenyl)(1-phenethylpiperidin-4-yl)amino)butan-1-one, 4-FBF)

  • Compound Description: 4-FBF is a new fentanyl derivative identified in seized illicit drugs and implicated in fatal intoxication cases. [] It poses a significant public health concern due to its potency and potential for abuse. []
  • Relevance: Both 4-FBF and 1-(4-fluorophenyl)cyclopentanecarboxamide contain the 4-fluorophenyl group, highlighting its presence in diverse pharmacological classes. [] The emergence of 4-FBF underscores the importance of monitoring novel psychoactive substances and understanding the potential impact of modifying existing chemical scaffolds, even those incorporating seemingly innocuous groups like 4-fluorophenyl. []

(3E,5E)-3,5-bis(4-cyanobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one

  • Compound Description: This compound, a piperidin-4-one derivative, was structurally characterized using single-crystal X-ray diffraction. []
  • Relevance: Although structurally distinct from 1-(4-fluorophenyl)cyclopentanecarboxamide, this compound's inclusion highlights the recurrence of the 4-fluorophenyl substituent in diverse chemical scaffolds. [] The research focuses on elucidating its crystal structure, offering potential insights into the solid-state behavior and intermolecular interactions of compounds bearing similar substituents, such as 1-(4-fluorophenyl)cyclopentanecarboxamide. []
  • Compound Description: Basimglurant is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). [] It shows promise in treating psychiatric diseases like depression, Fragile X syndrome, and anxiety disorders. []
  • Relevance: This compound shares the 4-fluorophenyl group with 1-(4-fluorophenyl)cyclopentanecarboxamide, indicating the group's presence in diverse therapeutic agents. [] Despite differing core structures and target pathways, the shared substituent underscores the importance of exploring the impact of seemingly minor structural changes on pharmacological activity and selectivity. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist. [] Currently in phase 2 clinical trials, it demonstrates potential for treating Cushing's syndrome with potentially fewer side effects than non-selective GR antagonists. []
  • Relevance: This compound, like 1-(4-fluorophenyl)cyclopentanecarboxamide, incorporates a 4-fluorophenyl group. [] Despite distinct core structures and mechanisms of action, the shared substituent highlights the prevalence of 4-fluorophenyl in medicinal chemistry and its potential across different therapeutic areas. []

5‐[1‐(4‐Fluorophenyl)‐1H‐pyrazol‐4‐yl]‐2H‐tetrazole

  • Compound Description: This pyrazole derivative was investigated for its analgesic, anti-inflammatory, and vasorelaxant effects. [] Results suggest a potential role in managing pain and inflammation, potentially involving the NO/cGMP pathway and potassium channels. []
  • Relevance: This compound shares the 4-fluorophenyl group with 1-(4-fluorophenyl)cyclopentanecarboxamide, emphasizing the significance of this moiety in various pharmacological classes. [] Although their core structures and potential therapeutic applications differ, the shared substituent suggests that exploring structural analogs of 1-(4-fluorophenyl)cyclopentanecarboxamide with diverse core structures may reveal interesting pharmacological activities. []

4-((E)-((E)-5-(2-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)-4-oxopiperidin-3-ylidene)methyl)benzonitrile

  • Compound Description: This compound, a benzonitrile derivative, was structurally characterized using single-crystal X-ray diffraction. []
  • Relevance: While structurally distinct from 1-(4-fluorophenyl)cyclopentanecarboxamide, this compound's inclusion emphasizes the recurrence of the 4-fluorophenyl substituent across diverse chemical scaffolds. [] The research, focusing on elucidating its crystal structure, may offer valuable insights into the solid-state behavior and intermolecular interactions of compounds containing similar substituents, such as 1-(4-fluorophenyl)cyclopentanecarboxamide. []

(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

  • Compound Description: This compound is a chalcone derivative investigated for its structural and spectral properties using single-crystal X-ray diffraction and theoretical calculations. [] The study reveals a slight discrepancy between experimental and theoretical results due to the different environmental states used in the analysis. []
  • Relevance: This compound shares the 4-fluorophenyl substituent with 1-(4-fluorophenyl)cyclopentanecarboxamide, highlighting the prevalence of this group in various chemical scaffolds. [] The research emphasizes the impact of the surrounding environment on the compound's behavior, suggesting that similar considerations might be essential when studying the properties of 1-(4-fluorophenyl)cyclopentanecarboxamide. []

1-(4-fluorophenyl)-2-(naphthalen-1-yl)-4,5-diphenyl-1H-imidazole [FNDI]

  • Compound Description: This compound, a 1H-imidazole derivative, was synthesized and characterized for its fluorescence enhancement properties when bound to Fe2O3 nanoparticles. [] This property makes it a potential candidate for applications in sensing and imaging. []
  • Relevance: This compound shares the 4-fluorophenyl moiety with 1-(4-fluorophenyl)cyclopentanecarboxamide. [] Although their core structures and applications differ, the shared substituent underlines the versatility of the 4-fluorophenyl group in constructing molecules with diverse functions and highlights its potential use in materials science. []

1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid (NTRC-739)

  • Compound Description: NTRC-739 is a selective nonpeptide neurotensin receptor type 2 (NTS2) compound discovered during the search for novel analgesics. [] It was developed from modifications of the nonselective NTS compound SR48692. []
  • Relevance: This compound and 1-(4-fluorophenyl)cyclopentanecarboxamide both incorporate the 4-fluorophenyl group within their structures, highlighting the continued relevance of this moiety in medicinal chemistry. [] The research demonstrates how subtle structural modifications around the 4-fluorophenyl group can significantly impact receptor selectivity and pharmacological activity, providing valuable insights for optimizing the activity profile of 1-(4-fluorophenyl)cyclopentanecarboxamide analogs. []

N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

  • Compound Description: BMS-777607 is a potent and orally bioavailable inhibitor of the Met kinase superfamily. [] Preclinical studies demonstrated its efficacy in a Met-dependent human gastric carcinoma xenograft model, leading to its advancement into Phase I clinical trials. []
  • Relevance: This compound, similar to 1-(4-fluorophenyl)cyclopentanecarboxamide, contains a 4-fluorophenyl group within its structure. [] While their core structures and target pathways differ, the presence of this shared group emphasizes the significance of the 4-fluorophenyl moiety in medicinal chemistry and its potential impact on pharmacological activity and drug-like properties. []

(E)-3-(2,3-Dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

  • Compound Description: This chalcone derivative was structurally characterized using single-crystal X-ray diffraction, revealing a non-planar unsaturated keto group in a s-cis conformation. [] The study highlights the impact of weak C—H⋯O hydrogen bonds on the molecule's crystal packing. []
  • Relevance: This compound shares the 4-fluorophenyl moiety with 1-(4-fluorophenyl)cyclopentanecarboxamide, emphasizing the prevalence of this group in various chemical scaffolds. [] Despite differing core structures, the shared substituent and the study's focus on conformational analysis provide valuable insights into the potential structural features and intermolecular interactions that might be relevant for understanding 1-(4-fluorophenyl)cyclopentanecarboxamide. []

[1,2-Diamino-1-(4-fluorophenyl)alkanol]dichloridoplatinum(II) complexes

  • Compound Description: This series of platinum(II) complexes containing 1,2-diamino-1-(4-fluorophenyl)alkanol ligands was designed to improve upon the pharmacological profile of [1,2-diamino-1,2-bis(4-fluorophenyl)ethane]dichloridoplatinum(II). [] The inclusion of hydroxyl groups aimed to enhance water solubility and cellular uptake, potentially leading to better therapeutic outcomes. []
  • Relevance: These complexes share the 4-fluorophenyl substituent with 1-(4-fluorophenyl)cyclopentanecarboxamide, highlighting its use in various medicinal chemistry applications. [] Despite their distinct structures and mechanisms of action, the shared focus on optimizing pharmacokinetic properties through structural modifications around the 4-fluorophenyl group offers valuable insights for potential derivatization strategies for 1-(4-fluorophenyl)cyclopentanecarboxamide. []

1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235)

  • Compound Description: SCH 58235 is a potent, orally active inhibitor of cholesterol absorption. [] Its design aimed to improve upon the previously discovered inhibitor (3R)-(3-Phenylpropyl)-1,(4S)-bis(4-methoxyphenyl)-2-azetidinone (SCH 48461) by enhancing activity and blocking sites of detrimental metabolism. []
  • Relevance: While structurally distinct from 1-(4-fluorophenyl)cyclopentanecarboxamide, SCH 58235 incorporates two 4-fluorophenyl moieties. [] The research emphasizes the impact of incorporating fluorine atoms on pharmacological activity and metabolic stability. [] This finding suggests that exploring fluorination strategies for 1-(4-fluorophenyl)cyclopentanecarboxamide analogs could be a viable approach for optimizing its properties. []

4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones

  • Compound Description: This series of compounds, incorporating a 1,2,4-triazole-3-thione core, was synthesized and screened for antibacterial and antifungal activities. [] While most compounds showed moderate activity, some demonstrated promising results, encouraging further exploration of this scaffold. []
  • Relevance: These compounds, similar to 1-(4-fluorophenyl)cyclopentanecarboxamide, contain a 4-fluorophenyl group. [] Although their structures and biological targets differ, the shared substituent emphasizes the broad applicability of the 4-fluorophenyl group in medicinal chemistry and highlights its presence in compounds with potential antimicrobial properties. []

1-(4-fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

  • Compound Description: This compound was studied using high-resolution X-ray diffraction and charge density analysis to investigate weak intermolecular interactions, including C-H…O, C-H…π, π…π, C-H…F, and C-F…F-C contacts. [] The research provides insight into the influence of these interactions on the compound's crystal packing and solid-state properties. []
  • Relevance: This compound shares the 4-fluorophenyl group with 1-(4-fluorophenyl)cyclopentanecarboxamide, highlighting the significance of this group in influencing molecular conformation and intermolecular interactions. [] Understanding these interactions is crucial for rational drug design, as they can impact a molecule's solubility, stability, and ultimately its biological activity. []

1-(4-fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: Similar to the previous compound, this tetrahydroisoquinoline derivative was also investigated using high-resolution X-ray diffraction and charge density analysis to study weak intermolecular interactions, including C-H…O, C-H…π, π…π, C-H…F, and a less common C-F…F-C contact. [] This study further emphasizes the role of these interactions in shaping the compound's crystal packing and solid-state properties. []
  • Relevance: Although structurally different from 1-(4-fluorophenyl)cyclopentanecarboxamide, this compound shares the 4-fluorophenyl group. [] The research underscores the importance of understanding the influence of this group on intermolecular interactions, which can have significant implications for the physicochemical properties and biological activity of compounds like 1-(4-fluorophenyl)cyclopentanecarboxamide. []

1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram)

  • Compound Description: Citalopram, a selective serotonin reuptake inhibitor (SSRI), serves as a valuable tool for investigating serotonin transporter (SERT) binding sites and allosteric modulation. [] Structural modifications to citalopram, particularly at the N, 4, 5, and 4' positions, have led to the identification of several SERT-selective analogues with varying affinities for the S1 and S2 binding sites. []
  • Relevance: Citalopram, like 1-(4-fluorophenyl)cyclopentanecarboxamide, contains the 4-fluorophenyl group within its structure. [] The research on citalopram analogues and their interactions with SERT binding sites offers valuable insights into structure-activity relationships for compounds bearing the 4-fluorophenyl moiety. [] This information can guide the design and optimization of 1-(4-fluorophenyl)cyclopentanecarboxamide derivatives with potential therapeutic applications. []

1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines

  • Compound Description: This series of benzimidazole derivatives was synthesized and evaluated for in vivo antihistamine activity. [] The study identified astemizole (compound 51) as a promising candidate for further clinical investigation due to its potent and long-lasting antihistamine effects. []
  • Relevance: These compounds, like 1-(4-fluorophenyl)cyclopentanecarboxamide, feature a 4-fluorophenyl group in their structures, highlighting its presence in various pharmacologically active compounds. [] While the core structures and target pathways differ, the shared substituent underscores the importance of exploring the impact of seemingly minor structural changes on pharmacological activity and selectivity. []

2,2,2-Trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423)

  • Compound Description: AZD-5423 is a novel glucocorticoid receptor agonist investigated for its potential in treating asthma and chronic obstructive pulmonary disease. [] The development of a crystalline form (Form B) with improved absorption characteristics compared to Form A highlights the importance of solid-state properties in drug design. []
  • Relevance: Both AZD-5423 and 1-(4-fluorophenyl)cyclopentanecarboxamide incorporate a 4-fluorophenyl group within their structures. [] Although the core structures and pharmacological targets differ, the shared substituent emphasizes the 4-fluorophenyl moiety's versatility and its presence in diverse therapeutic agents. [] The research on AZD-5423 emphasizes the significance of optimizing physicochemical properties for enhanced drug performance. []

1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile Analogues

  • Compound Description: This series of compounds represents structural modifications of citalopram, aiming to explore structure-activity relationships at monoamine transporters (SERT, DAT, and NET). [] The study identified several analogues with high SERT binding affinities and selectivities over NET and DAT, providing valuable insights for developing new antidepressants. []
  • Relevance: Like 1-(4-fluorophenyl)cyclopentanecarboxamide, these citalopram analogues feature a 4-fluorophenyl group. [] The research highlights the impact of subtle structural changes on binding affinity and selectivity for monoamine transporters. [] This information can guide the design and optimization of 1-(4-fluorophenyl)cyclopentanecarboxamide derivatives with potential applications in treating mood disorders or other conditions related to monoamine transporter dysfunction. []

1-(4-fluorophenyl)-3-phenylprop-2-en-1-ones

  • Compound Description: This series of chalcones was synthesized and investigated for its interactions with bovine serum albumin (BSA). [] The study demonstrated that these compounds bind to BSA irrespective of the nature and position of substituents on the phenyl ring. []
  • Relevance: These compounds, similar to 1-(4-fluorophenyl)cyclopentanecarboxamide, feature a 4-fluorophenyl group. [] Although the core structures differ, the shared substituent and the study's focus on protein binding interactions highlight the importance of understanding how structural modifications around the 4-fluorophenyl group can influence interactions with biological targets, a crucial aspect of drug development. []

1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile (DFD)

  • Compound Description: DFD is a compound evaluated for its inhibitory effect on viper venom-induced haemorrhagic and phospholipase A2 (PLA2) activities. [] Results suggest its potential as a first-aid agent in snakebite management due to its ability to neutralize venom activity. []
  • Relevance: DFD, like 1-(4-fluorophenyl)cyclopentanecarboxamide, incorporates a 4-fluorophenyl group in its structure. [] Although their core structures and applications differ significantly, the shared substituent highlights the presence of the 4-fluorophenyl group in compounds with diverse biological activities. []

4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone (Haloperidol)

  • Relevance: Similar to 1-(4-fluorophenyl)cyclopentanecarboxamide, haloperidol contains a 4-fluorophenyl group in its structure. [] Although their core structures and pharmacological targets differ, the shared substituent underscores the importance of thoroughly evaluating the safety profiles of compounds containing the 4-fluorophenyl moiety, as it can be found in both therapeutic agents and substances with potentially severe side effects. []

1-(4'-fluorophenyl)-4-(cyclohexyl-1'-(14C)piperazinyl-4'-carboxylate)butan-1-one

  • Compound Description: This compound, a radiolabeled neuroleptic agent, was studied in rats and humans to understand its metabolic fate. [] Results revealed that it undergoes extensive metabolism, primarily through hydroxylation, reduction, hydrolysis, and decarboxylation, highlighting the importance of metabolic considerations in drug design. []
  • Relevance: This compound, like 1-(4-fluorophenyl)cyclopentanecarboxamide, features a 4-fluorophenyl group. [] While their core structures and pharmacological targets differ, the shared substituent and the study's focus on metabolism emphasize the importance of considering potential metabolic pathways when designing and developing drugs containing the 4-fluorophenyl group, as they can significantly influence a drug's efficacy and safety profile. []

(S)-1-(4-fluorophenyl)ethanol

  • Compound Description: This chiral alcohol is a key building block in various chemical syntheses, including pharmaceutical intermediates and materials. [] Its enantiomeric purity is crucial in determining the properties and applications of the final products. []
  • Relevance: Although structurally simpler than 1-(4-fluorophenyl)cyclopentanecarboxamide, this compound shares the 4-fluorophenyl moiety. [] The research focusing on its chiral recognition properties with other molecules emphasizes the potential stereochemical implications of the 4-fluorophenyl group, suggesting that stereochemistry could be an important consideration when studying the biological activity and interactions of 1-(4-fluorophenyl)cyclopentanecarboxamide. []

4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones

  • Compound Description: This series of butanone derivatives was investigated for its neuroleptic activity. [] Several compounds demonstrated potent antipsychotic effects comparable to haloperidol, while some exhibited fewer extrapyramidal side effects, a common drawback of typical antipsychotics. []
  • Relevance: These compounds share the 4-fluorophenyl group with 1-(4-fluorophenyl)cyclopentanecarboxamide, highlighting the presence of this moiety in various central nervous system-active compounds. [] Despite the structural differences and diverse pharmacological targets, the shared substituent underscores the importance of exploring the impact of structural modifications around the 4-fluorophenyl group on both therapeutic efficacy and adverse effect profiles. []

4-aminoacetophenone (1-(4-fluorophenyl)ethylidene)hydrazone hydrate

  • Compound Description: This unsymmetrical azine hydrate was structurally characterized using X-ray crystallography. [] The research revealed unique features such as the azine bridge acting as a conjugation stopper and the presence of extremely low-density water layers in its crystal structure. []
  • Relevance: While structurally distinct from 1-(4-fluorophenyl)cyclopentanecarboxamide, this compound shares the 4-fluorophenyl substituent. [] The study focuses on the compound's supramolecular architecture and hydrogen-bonding patterns, offering potential insights into the solid-state behavior of molecules containing similar substituents, such as 1-(4-fluorophenyl)cyclopentanecarboxamide. []

[1, 2‐Diamino‐1‐(4‐fluorophenyl)butane]platinum(II) Complexes

  • Compound Description: These platinum(II) complexes, containing enantiomerically pure 1,2-diamino-1-(4-fluorophenyl)butane ligands, were investigated for their antitumor activity against breast and prostate cancer cell lines. [] The study revealed that the configuration of the diamine ligand significantly influenced the antiproliferative effects, highlighting the importance of stereochemistry in anticancer drug development. []
  • Relevance: These complexes share the 4-fluorophenyl group with 1-(4-fluorophenyl)cyclopentanecarboxamide, indicating its presence in various medicinal chemistry applications. [] Although their structures and mechanisms of action differ, the shared focus on optimizing pharmacological activity through structural modifications, including exploring different configurations of the 4-fluorophenyl-containing ligand, provides valuable insights for potential derivatization strategies for 1-(4-fluorophenyl)cyclopentanecarboxamide. []

[1,2‐Diamino‐1‐(4‐fluorophenyl)‐3‐methylbutane]platinum(II) complexes

  • Compound Description: This series of platinum(II) complexes, containing enantiomerically pure 1,2-diamino-1-(4-fluorophenyl)-3-methylbutane ligands, was synthesized and evaluated for cytotoxicity against breast and prostate cancer cell lines. [] The study demonstrated the impact of both the leaving groups and the configuration at the diamine ligand on antiproliferative activity. []
  • Relevance: Similar to 1-(4-fluorophenyl)cyclopentanecarboxamide, these complexes incorporate a 4-fluorophenyl group within their structure. [] Despite their different core structures and mechanisms of action, the research emphasizes the significance of optimizing both the ligand structure and the choice of leaving groups in achieving desired pharmacological activity, offering valuable insights for potential modifications and optimization strategies for 1-(4-fluorophenyl)cyclopentanecarboxamide analogs. []

1-(4-Fluorophenyl)-1-ethanol

  • Compound Description: This chiral molecule was studied using free-jet absorption millimeter-wave spectroscopy to determine its conformational preferences. [] The research revealed that the most stable conformer is stabilized by an O-H–π interaction. []
  • Relevance: Though structurally simpler than 1-(4-fluorophenyl)cyclopentanecarboxamide, this compound shares the 4-fluorophenyl moiety. [] The study emphasizes the impact of this group on conformational preferences, which can influence a molecule's interactions with biological targets. [] This information might be relevant for understanding the binding mode and activity of 1-(4-fluorophenyl)cyclopentanecarboxamide. []

2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives

  • Compound Description: This series of acetamide derivatives was designed and synthesized as potential antihypertensive agents targeting T-type Ca2+ channels. [] Structure-activity relationship studies revealed the importance of the amide position and substituents on the pendant benzene ring for potent and selective T-type Ca2+ channel inhibition. []
  • Relevance: These compounds, like 1-(4-fluorophenyl)cyclopentanecarboxamide, contain the 4-fluorophenyl group within their structure. [] The research highlights the impact of subtle structural modifications around the 4-fluorophenyl group on target selectivity and pharmacological activity, providing valuable insights for optimizing the activity profile of 1-(4-fluorophenyl)cyclopentanecarboxamide analogs. []

1-Alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide Derivatives

  • Compound Description: This series of piperidine-4-carboxamide derivatives was explored for its potential as novel antihypertensive agents by targeting T-type Ca2+ channels. [] The study identified key structural features, such as the isopropyl substituent at the benzylic position, crucial for potent inhibitory activity. []
  • Relevance: This series shares the 4-fluorophenyl group with 1-(4-fluorophenyl)cyclopentanecarboxamide, highlighting the continued relevance of this moiety in medicinal chemistry. [] Despite the differences in their core structures and target pathways, the research emphasizes the importance of exploring structural variations around the 4-fluorophenyl group for optimizing pharmacological activity and selectivity, potentially offering valuable insights for designing novel 1-(4-fluorophenyl)cyclopentanecarboxamide analogs with improved therapeutic profiles. []

1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

  • Compound Description: This compound, a chalcone derivative, was synthesized and characterized using X-ray diffraction analysis. [] The study revealed that the molecule adopts a s-cis conformation with a non-planar unsaturated keto group. []
  • Relevance: This compound shares the 4-fluorophenyl moiety with 1-(4-fluorophenyl)cyclopentanecarboxamide. [] Despite differing core structures, the shared substituent and the study's focus on conformational analysis offer valuable insights into the potential structural features and intermolecular interactions that might be relevant for understanding 1-(4-fluorophenyl)cyclopentanecarboxamide. []

1-(4-fluorophenyl)-5-(2-halogenophenyl)tetrazoles

  • Compound Description: This series of tetrazole derivatives, featuring a halogen substituent (Cl, Br, or I) on the phenyl ring, was investigated for its electrochemical and photochemical reactivity. [] The study revealed competing pathways leading to either cyclized products or products resulting from carbon-halogen bond cleavage. []
  • Relevance: While structurally distinct from 1-(4-fluorophenyl)cyclopentanecarboxamide, these compounds share the 4-fluorophenyl moiety. [] The research highlights the potential for this group to be involved in various chemical transformations, suggesting that 1-(4-fluorophenyl)cyclopentanecarboxamide could also exhibit interesting reactivity depending on the reaction conditions and reagents used. []

Properties

Product Name

1-(4-fluorophenyl)cyclopentanecarboxamide

IUPAC Name

1-(4-fluorophenyl)cyclopentane-1-carboxamide

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

InChI

InChI=1S/C12H14FNO/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H2,14,15)

InChI Key

LQYHESAKMBJJDC-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2=CC=C(C=C2)F)C(=O)N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)F)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.